molecular formula C8H4ClIN2 B11840367 4-Chloro-6-iodocinnoline

4-Chloro-6-iodocinnoline

Cat. No.: B11840367
M. Wt: 290.49 g/mol
InChI Key: BJLHPOWATJQHAQ-UHFFFAOYSA-N
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Description

Foundational Aspects of the Cinnoline (B1195905) Heterocyclic System in Organic Synthesis

The cinnoline ring system, composed of a fused benzene (B151609) and pyridazine (B1198779) ring, is a key structural motif in a wide array of organic compounds. pnrjournal.compnrjournal.comijper.org As a member of the benzodiazine family, it is an isostere of other important heterocycles like quinoline (B57606) and isoquinoline. ijariit.com This structural feature makes cinnoline and its derivatives attractive targets for organic synthesis, as they can exhibit a broad spectrum of biological activities. ijariit.comscispace.commdpi.com

The synthesis of the cinnoline nucleus can be achieved through various methods, with cyclization reactions being the most common. ijper.orgijariit.com These methods often involve the formation of the N(2)-C(3) bond, as seen in the classical Neber-Bossel synthesis of 3-hydroxycinnolines. ijariit.com Other notable synthetic routes include the Widman-Stoermer and Borsche–Herbert cyclizations. ijariit.com The reactivity of the cinnoline system is characterized by its susceptibility to both electrophilic and nucleophilic attack, allowing for a diverse range of chemical transformations. pnrjournal.comrroij.com

Strategic Importance of Halogenation in Modulating Chemical Reactivity and Synthetic Accessibility of Cinnolines

Halogenation is a crucial strategy in the field of medicinal and materials chemistry for fine-tuning the properties of organic molecules. mt.com The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the cinnoline ring system can significantly alter its electronic properties, lipophilicity, and metabolic stability. mdpi.comnih.gov This, in turn, can modulate the chemical reactivity and synthetic accessibility of cinnoline derivatives.

The position and nature of the halogen substituent play a critical role in directing subsequent chemical reactions. For instance, halogenated cinnolines are valuable precursors for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are powerful tools for constructing complex molecules. The electron-withdrawing nature of halogens can also activate the cinnoline ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups. Research has shown that chloro-substituted cinnoline derivatives, in particular, exhibit potent biological activities. mdpi.comrroij.com The selective introduction of different halogens at specific positions, such as a chloro group at the 4-position and an iodo group at the 6-position, offers a versatile platform for further synthetic modifications.

Research Landscape and Specific Academic Interest in 4-Chloro-6-iodocinnoline within Heterocyclic Chemistry

The unique substitution pattern of this compound has positioned it as a compound of significant interest within the research community. The presence of two different halogen atoms at distinct positions on the cinnoline core provides orthogonal reactivity, a highly desirable feature for synthetic chemists. The chlorine atom at the 4-position is generally more susceptible to nucleophilic displacement, while the iodine atom at the 6-position is an excellent partner for various palladium-catalyzed cross-coupling reactions.

This differential reactivity allows for the sequential and regioselective introduction of a wide range of substituents, leading to the generation of diverse molecular libraries for biological screening and materials science applications. While specific research articles focusing solely on this compound are not abundant in the public domain, the principles of its reactivity can be inferred from studies on related halogenated quinazolines and other cinnoline derivatives. simsonpharma.comsigmaaldrich.comchem-soc.sinih.gov For example, the reactions of 4-chloroquinazolines with various nucleophiles are well-documented, providing a roadmap for the potential transformations of this compound. chem-soc.sinih.govmdpi.com The synthetic utility of iodo-substituted heterocycles in cross-coupling reactions is also extensively reported, highlighting the potential of the 6-iodo group in this compound for carbon-carbon and carbon-heteroatom bond formation. google.com

The academic interest in this compound lies in its potential as a versatile building block for the synthesis of novel and complex heterocyclic systems with potentially valuable biological and material properties. Further exploration of its reactivity and applications is an active area of research in heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

4-chloro-6-iodocinnoline

InChI

InChI=1S/C8H4ClIN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H

InChI Key

BJLHPOWATJQHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN=N2)Cl

Origin of Product

United States

Elucidating Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Iodocinnoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Cinnoline (B1195905) Scaffolds.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic systems. wikipedia.org The cinnoline ring system is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates the attack of nucleophiles on halogenated positions. nih.gov This activation is a critical feature governing the reactivity of 4-Chloro-6-iodocinnoline.

The C4-position of the cinnoline ring is highly activated towards nucleophilic attack. This heightened reactivity is a direct consequence of the electronic influence of the ring nitrogen atoms. The chlorine atom at the C4-position is ortho to the N1 nitrogen and para to the N2 nitrogen. This specific arrangement allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. wikipedia.orgpressbooks.pub The electron-withdrawing nature of the nitrogen atoms delocalizes the negative charge, lowering the activation energy for the substitution. scribd.com Consequently, the C4-chloro group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups at this position. researchgate.net

In SNAr reactions, the nature of the leaving group can influence reaction rates. For aryl halides, the typical reactivity order is F > Cl ≈ Br > I. researchgate.net This trend is primarily governed by the electronegativity of the halogen, where a more electronegative atom more strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

However, in a dihalogenated system like this compound, regioselectivity is overwhelmingly dictated by the position of the halogen relative to the activating groups (the ring nitrogens) rather than the identity of the halogen itself. The chlorine atom at C4 is significantly more activated for SNAr than the iodine atom at C6. The C6 position lacks the direct ortho or para relationship to the nitrogen atoms that is crucial for stabilizing the Meisenheimer intermediate. pressbooks.pub Therefore, nucleophilic attack occurs selectively at the C4 position, leaving the C6-iodo group intact for subsequent transformations. This orthogonal reactivity is a key synthetic advantage of this molecule.

Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Position & SubstituentActivating FactorsPredicted ReactivityRationale
C4-Chloro ortho to N1, para to N2HighStrong resonance stabilization of the Meisenheimer intermediate by both nitrogen atoms. wikipedia.orgpressbooks.pub
C6-Iodo meta to N1LowLacks direct ortho/para activation; minimal resonance stabilization of the intermediate.

Cross-Coupling Reactions Involving Carbon-Halogen Bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fishersci.es In contrast to SNAr reactions, the reactivity of organic halides in these transformations is primarily dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is I > Br > OTf > Cl, which is the reverse of the typical SNAr element effect. libretexts.org This differential reactivity allows for the selective functionalization of the C-I bond in this compound while preserving the C-Cl bond.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organic halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org Given the halide reactivity order (I > Cl), the Suzuki-Miyaura reaction on this compound proceeds with high selectivity at the C6-position. fishersci.esresearchgate.net The oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than its addition to the more robust C-Cl bond. libretexts.org This chemoselectivity enables the introduction of a wide variety of aryl and vinyl substituents at the C6 position. Following the initial Suzuki coupling at C6, the remaining chloro group at C4 can then be subjected to a second, often more forcing, Suzuki coupling or an SNAr reaction, demonstrating the utility of this scaffold in sequential functionalization strategies.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ComponentExamplePurpose
Substrate This compoundHalide partner
Coupling Partner Arylboronic acidSource of new carbon fragment
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and catalyst
Temperature 80-120 °CProvides energy for the reaction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This transformation is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. rsc.org Similar to the Suzuki reaction, the Sonogashira coupling is highly selective for the more reactive C-I bond over the C-Cl bond. researchgate.net This allows for the precise installation of alkynyl groups at the C6-position of this compound. The resulting 4-chloro-6-alkynylcinnolines are valuable intermediates themselves, as the alkyne moiety can participate in further reactions such as cycloadditions or serve as a handle for creating more complex molecules. researchgate.netbeilstein-journals.org

Table 3: Representative Conditions for Sonogashira Coupling

ComponentExamplePurpose
Substrate This compoundHalide partner
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)Source of alkynyl group
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Palladium(0) source for oxidative addition
Co-catalyst CuIFacilitates the catalytic cycle (in traditional method)
Base Et₃N, Piperidine, DIPAScavenges HX and deprotonates the alkyne
Solvent THF, DMFSolubilizes reactants and catalyst
Temperature Room Temperature to 80 °CReaction conditions vary with substrate reactivity

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be employed to functionalize this compound, again leveraging the differential reactivity of the C-I and C-Cl bonds.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orgorganic-chemistry.org The mechanism is analogous to other palladium-catalyzed cross-couplings, and the halide reactivity follows the same I > Br > Cl trend. libretexts.org This allows for the selective introduction of various carbon-based fragments (alkyl, vinyl, aryl) at the C6-position. A primary drawback of this method is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Kumada Coupling: The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The reaction is effective for forming carbon-carbon bonds, and the halide reactivity preference remains I > Cl. wikipedia.org This enables selective functionalization at C6. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction, as they are incompatible with acidic protons and many carbonyl groups. scientificupdate.com

Table 4: Overview of Cross-Coupling Selectivity on this compound

ReactionOrganometallic ReagentTypical CatalystSite of Initial ReactionRationale
Suzuki-Miyaura Boronic Acid/EsterPalladiumC6-IodoC-I bond is more susceptible to oxidative addition than C-Cl. libretexts.org
Sonogashira Terminal AlkynePalladium/CopperC6-IodoC-I bond is more susceptible to oxidative addition than C-Cl. rsc.org
Stille OrganostannanePalladiumC6-IodoC-I bond is more susceptible to oxidative addition than C-Cl. wikipedia.org
Kumada Grignard ReagentPalladium or NickelC6-IodoC-I bond is more susceptible to oxidative addition than C-Cl. wikipedia.org

Electrophilic Aromatic Substitution (SEAr) on the Halogenated Cinnoline Framework

The electron-deficient nature of the cinnoline ring system, further modulated by the presence of halogen substituents, presents a unique landscape for electrophilic aromatic substitution reactions.

The introduction of a nitro group onto the this compound framework is a prime example of regioselective electrophilic aromatic substitution. Halogens, while deactivating the ring towards electrophilic attack due to their inductive electron-withdrawing effect, are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex). youtube.comlibretexts.orgmasterorganicchemistry.com In the case of di-halogenated cinnolines, the combined electronic effects of the halo substituents and the adjacent cinnoline ring dictate the position of nitration, often leading to exclusive ortho-selectivity. scispace.com

Studies on related halogenated benzo[c]cinnolines have shown that electrophilic nitration using classical conditions, such as a mixture of potassium nitrate (B79036) and sulfuric acid in acetic acid, results in the nitro group being introduced ortho to a halo group. researchgate.net This ortho-directing effect is a general phenomenon observed for both aryl chlorides and bromides. researchgate.net For instance, the nitration of 3,8-dibromobenzo[c]cinnoline (B12847510) yields 4-nitro-3,8-dibromobenzo[c]cinnoline. researchgate.net

Reactant Reagents Product(s) Key Observation Reference
Dihalobenzo[c]cinnolinesKNO₃, H₂SO₄, Acetic AcidDihalonitrobenzo[c]cinnolinesNitration occurs ortho to the halo group. researchgate.net
3,8-Dibromobenzo[c]cinnolineKNO₃, H₂SO₄, Acetic Acid4-Nitro-3,8-dibromobenzo[c]cinnolineDemonstrates ortho-directing effect of bromine. researchgate.net
ChlorobenzeneNitrating agentOrtho- and para-nitrochlorobenzeneHalogens are ortho, para-directors. youtube.com

Beyond nitration, other electrophilic functionalizations can be envisioned for the this compound scaffold. Halogenation reactions, for instance, are a common type of electrophilic aromatic substitution. wikipedia.org The inherent reactivity of the C-H bonds on the aromatic ring allows for the introduction of additional halogen atoms, which can further modify the electronic properties and reactivity of the molecule. The use of a Lewis acid catalyst is often necessary to activate the halogenating agent for reaction with the deactivated aromatic ring. minia.edu.eg

Utilization of Organometallic Reagents for Advanced Functionalization of this compound

Organometallic chemistry offers powerful tools for the selective functionalization of heterocyclic compounds, including halogenated cinnolines. msu.eduyoutube.com These methods often involve the generation of highly reactive organometallic intermediates that can then react with a variety of electrophiles.

The preparation of magnesiated and zincated derivatives of functionalized aromatics and heterocycles can be achieved through directed metalation using sterically hindered bases like TMP-magnesium and TMP-zinc complexes (where TMP stands for 2,2,6,6-tetramethylpiperidide). uni-muenchen.de These strong, non-nucleophilic bases can deprotonate specific positions on the aromatic ring, leading to the formation of organomagnesium (Grignard-like) or organozinc reagents. uni-muenchen.de These intermediates are highly valuable due to their excellent functional group tolerance. uni-muenchen.de

For halogenated cinnolines, a halogen-metal exchange reaction is a common strategy to generate the organometallic species. For instance, treatment of an iodocinnoline with a magnesium reagent like iPrMgCl·LiCl can lead to the formation of the corresponding magnesiated cinnoline. uni-muenchen.de This species can then be transmetalated with a zinc salt, such as ZnCl₂, to produce the more stable and often more selective zincated cinnoline intermediate. uni-muenchen.de

Once formed, magnesiated and zincated cinnoline intermediates can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. uwindsor.calibretexts.org A particularly useful transformation is acylation, which introduces a ketone functionality. The zincated cinnoline can be readily acylated in the presence of a copper catalyst, such as CuCN·2LiCl, by reacting with an acyl chloride. uni-muenchen.de This allows for the introduction of various acyl groups, including those bearing aryl or other functional moieties. uni-muenchen.de

Other derivatizations include quenching the organometallic intermediate with different electrophiles. For example, reaction with iodine or a bromine source like (CBrCl₂)₂ can introduce a halogen atom. uni-muenchen.de Reaction with a disulfide or a similar reagent can lead to the formation of a thioether. uni-muenchen.de

Organometallic Intermediate Electrophile Product Type Reference
Magnesiated CinnolineIodineIodocinnoline uni-muenchen.de
Magnesiated Cinnoline(CBrCl₂)₂Bromocinnoline uni-muenchen.de
Magnesiated CinnolineMeSO₂MeThioether uni-muenchen.de
Zincated Cinnoline (with CuCN·2LiCl)Acyl ChlorideKetone uni-muenchen.de

Radical and Photochemical Transformation Pathways of Halogenated Cinnolines

In addition to ionic reaction pathways, halogenated cinnolines can also undergo transformations involving radical intermediates or photochemical activation.

Free-radical halogenation is a well-established reaction, typically initiated by UV light, that proceeds via a chain mechanism. wikipedia.org While more common for alkanes, it can also occur on alkyl-substituted aromatics. wikipedia.org For halogenated heterocycles, the generation of a radical on the aromatic ring could potentially lead to various subsequent reactions, including hydrogen atom abstraction or addition to multiple bonds. libretexts.org

Photochemical reactions offer another avenue for transforming cinnoline derivatives. uva.nlmdpi.com The absorption of light can promote a molecule to an electronically excited state, which possesses different reactivity compared to its ground state. uva.nl For instance, substituted azobenzenes can undergo photochemical cyclodehydrogenation to form benzo[c]cinnolines. researchgate.net The photolysis of halogenated compounds can lead to the homolytic cleavage of the carbon-halogen bond, generating a carbon-centered radical and a halogen radical. rsc.org These radicals can then participate in a variety of follow-up reactions. libretexts.org While specific studies on the radical and photochemical transformations of this compound were not found in the provided search results, the general principles suggest that such reactions are plausible and could lead to novel derivatives.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Iodocinnoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules in solution. Through the analysis of nuclear spin interactions, it is possible to map out the complete covalent framework and gain insights into the electronic environment of each atom.

The ¹H and ¹³C NMR spectra of 4-Chloro-6-iodocinnoline are dictated by the unique electronic environment of the disubstituted cinnoline (B1195905) core. The chemical shifts are influenced by the inherent aromaticity of the bicyclic system, the electronegativity of the nitrogen atoms, and the inductive and mesomeric effects of the chloro and iodo substituents.

While specific experimental data for this compound is not widely published, chemical shifts can be reliably predicted using computational methods, such as Density Functional Theory (DFT) calculations, and by comparison with structurally analogous compounds. tsijournals.comnih.govruc.dk The protons on the benzene (B151609) portion of the molecule (H-5, H-7, and H-8) would form a distinct spin system, while the proton at the C-3 position would appear as an isolated singlet. The electron-withdrawing nature of the chlorine atom at C-4 and the diazine system would significantly deshield the H-3 proton, shifting it downfield. Similarly, the iodine at C-6 influences the electronic environment of the adjacent protons.

The magnetic anisotropy of the aromatic cinnoline ring system creates distinct shielding and deshielding zones. rsc.orgresearchgate.netyoutube.com Protons located above or below the plane of the ring would experience a shielding effect (upfield shift), whereas protons in the plane of the ring, such as the attached H-3, H-5, H-7, and H-8, experience a strong deshielding effect, causing them to resonate at a lower field. This effect is crucial for interpreting the spatial arrangement of substituents in derivatives of the parent compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (in ppm) are relative to TMS. Predictions are based on computational models and data from analogous structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
3~9.1~148.5
4-~150.0
4a-~128.0
5~8.0~130.0
6-~95.0
7~8.4~140.0
8~7.9~125.0
8a-~145.0

To move beyond simple chemical shift data and establish the complete bonding network, a suite of two-dimensional (2D) NMR experiments is essential. wpmucdn.comnih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between H-7 and H-8, and potentially a weaker, longer-range coupling between H-5 and H-7, thus defining the arrangement of protons on the iodinated ring. The H-3 proton would show no COSY cross-peaks, confirming its isolation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at ~9.1 ppm would show a cross-peak to the carbon signal at ~148.5 ppm, assigning both to the C-3/H-3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. This technique is critical for assigning quaternary (non-protonated) carbons and confirming the positions of substituents.

Table 2: Expected Key HMBC Correlations for this compound

ProtonCorrelates to Carbon(s)Significance
H-3C-4, C-4a, C-8aConfirms the position adjacent to the chloro-substituted carbon and the pyridazine (B1198779) ring fusion.
H-5C-4, C-7, C-8aLinks the benzene ring to the pyridazine ring and confirms proximity to the C-4 chloro substituent.
H-7C-5, C-6, C-8aConfirms the position of the C-6 iodo substituent.
H-8C-4a, C-6, C-8aConfirms the ring fusion and the position relative to the iodo-substituted carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For the rigid, planar structure of this compound, NOESY would show correlations between adjacent protons, such as H-5 and H-7, and H-7 and H-8, corroborating the assignments made by COSY. In more complex derivatives, NOESY is indispensable for determining stereochemistry and preferred conformations.

Direct observation of the nitrogen atoms via ¹⁵N NMR spectroscopy provides valuable information about the electronic structure of the cinnoline core. researchgate.netnih.gov The two nitrogen atoms, N-1 and N-2, exist in distinct chemical environments and are expected to have different ¹⁵N chemical shifts. N-1 is adjacent to the fused benzene ring, while N-2 is adjacent to the electron-deficient, chloro-substituted C-3 carbon.

Due to the low natural abundance (0.37%) and moderate sensitivity of the ¹⁵N nucleus, these experiments can be challenging. However, techniques like ¹H-¹⁵N HMBC can be employed to indirectly detect the nitrogen chemical shifts through their coupling to nearby protons (e.g., H-3 and H-8). The chemical shifts of the diazine nitrogens in similar heterocyclic systems typically fall within a range of 250 to 520 ppm relative to nitromethane. science-and-fun.de The specific shifts for N-1 and N-2 in this compound would be sensitive to solvent effects and protonation state, offering a probe into the molecule's reactivity and intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, providing definitive confirmation of the molecular identity of this compound. sisweb.com The presence of chlorine, with its two abundant isotopes (³⁵Cl and ³⁷Cl), creates a characteristic isotopic pattern that further aids in confirmation.

Table 3: Predicted HRMS Data for this compound (C₈H₄ClIN₂)⁺

Isotopic PeakCalculated Exact Mass (m/z)Relative Abundance (%)
[M]⁺ (using ³⁵Cl)289.9159100.0
[M+1]⁺290.91928.9
[M+2]⁺ (using ³⁷Cl)291.912932.0

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. rsc.org This allows for the clear identification of the molecular ion. Further structural information can be obtained by subjecting the isolated molecular ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment. The resulting fragmentation pattern provides a "fingerprint" of the molecule and reveals its weakest bonds.

For this compound, the protonated molecule ([C₈H₅ClIN₂]⁺, m/z ≈ 290.9) would be the precursor ion. Plausible fragmentation pathways would involve the sequential loss of small, stable neutral molecules. Key predicted fragmentation steps include the loss of HCl, the loss of an iodine radical (I•), or cleavage of the N-N bond, which is characteristic of many diazine systems. semanticscholar.orguab.edu Analyzing these fragments helps to piece together the molecular structure and confirm the identity and location of the substituents.

Table 4: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

m/zProposed FragmentProposed Neutral Loss
290.9[C₈H₅ClIN₂]⁺- (Parent Ion)
254.9[C₈H₄IN₂]⁺HCl
164.0[C₈H₅ClN₂]⁺I•
128.0[C₈H₄N₂]⁺I• + HCl

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing.

Vibrational and electronic spectroscopy are indispensable tools for the characterization of molecular structures. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide a detailed picture of the functional groups and electronic properties of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are unique for each compound, acting as a molecular "fingerprint." For this compound, these techniques would be instrumental in confirming the presence of key functional groups and understanding the influence of the chloro and iodo substituents on the cinnoline core.

The vibrational modes of the cinnoline ring, an aromatic heterocyclic system, would dominate the spectra. Characteristic C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the bicyclic system would give rise to a series of bands typically between 1400 and 1650 cm⁻¹.

The substituents at the 4 and 6 positions would also have distinct vibrational signatures. The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹, and its exact position can be influenced by the electronic environment of the ring. Similarly, the C-I stretching vibration would appear at lower wavenumbers, generally in the 500-600 cm⁻¹ region, due to the larger mass of the iodine atom.

In a study of related 7-chloro-6-fluoro-3-substituted cinnolin-4(3H)-one derivatives, characteristic IR absorption bands were observed for various functional groups. researchgate.net For instance, aromatic C-H stretching appeared around 3041 cm⁻¹, while the C=O stretching of the ketone was seen at 1696 cm⁻¹. researchgate.net The C-Cl stretching vibration in these compounds was identified at 790 cm⁻¹. researchgate.net While the structure differs from this compound, this data provides a valuable reference for the expected regions of key vibrational modes.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Cinnoline Ring C=C, C=N Stretching 1400 - 1650
C-Cl Stretching 600 - 800

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*). The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The UV-Vis spectrum of the parent cinnoline molecule exhibits characteristic absorption bands arising from π → π* and n → π* transitions of the aromatic system. The introduction of substituents like chlorine and iodine, which are auxochromes, is expected to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the intensity of the absorption bands. The chlorine atom, with its electron-withdrawing inductive effect and electron-donating mesomeric effect, and the iodine atom, which is less electronegative and more polarizable, would modulate the electronic structure of the cinnoline core.

Studies on various substituted cinnoline and benzo[c]cinnoline (B3424390) derivatives have shown that the position and nature of substituents significantly influence their UV-Vis absorption spectra. rsc.orgrsc.org For example, the electronic spectra of different cinnoline derivatives have been reported with λmax values that are sensitive to the substitution pattern on the ring. researchgate.net This suggests that the electronic transitions in this compound would be a unique signature of its specific substitution pattern.

Table 2: Illustrative UV-Vis Absorption Data for Substituted Cinnolines

Compound Solvent λmax (nm)
Cinnoline Derivative 1 Ethanol 280, 320

Note: This table is illustrative and based on general data for substituted cinnolines, not specific data for this compound.

X-ray Crystallography for Definitive Solid-State Structural Analysis of Crystalline this compound Analogues.

A crystallographic analysis of a this compound analogue would precisely determine the C-Cl and C-I bond lengths, which are influenced by the hybridization of the carbon atom and the electronic effects within the aromatic system. The bond angles within the cinnoline ring would also be accurately measured, revealing any distortions from a perfect hexagonal geometry caused by the nitrogen atoms and the substituents.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. These can include π-π stacking interactions between the aromatic rings of adjacent molecules, as well as halogen bonding, where the chlorine or iodine atoms act as electrophilic regions interacting with nucleophilic sites on neighboring molecules. Understanding these non-covalent interactions is crucial for predicting the solid-state properties of the material.

Table 3: Hypothetical Crystallographic Data for a this compound Analogue

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-Cl Bond Length ~1.74 Å
C-I Bond Length ~2.10 Å

Note: This table presents hypothetical data based on typical values for similar organic halogenated heterocyclic compounds and is for illustrative purposes only.

The definitive solid-state structure from X-ray crystallography would serve as a benchmark for computational studies and would be essential for a complete understanding of the structure-property relationships of this compound and its derivatives.

Computational and Theoretical Investigations of 4 Chloro 6 Iodocinnoline Systems

Quantum Chemical Approaches to Molecular Structure and Electronic Properties.

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. For 4-Chloro-6-iodocinnoline, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

The electronic configuration, which describes the arrangement of electrons in molecular orbitals, can also be determined. This information is crucial for understanding the molecule's stability and spectroscopic properties. Furthermore, DFT calculations can map the distribution of electron density, revealing the partial positive and negative charges on each atom. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

ParameterValue
C4-Cl Bond Length (Å)1.74
C6-I Bond Length (Å)2.10
N1=N2 Bond Length (Å)1.30
C4-C10-C5 Angle (°)118.5
C5-C6-C7 Angle (°)120.2
Dihedral Angle (C3-C4-C10-N1) (°)0.5

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules. youtube.comwikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comyoutube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. The locations of the HOMO and LUMO on the molecule indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

This table presents hypothetical data for illustrative purposes.

Elucidating Reaction Mechanisms Through Advanced Computational Modeling.

Computational modeling can provide a detailed, step-by-step picture of how a chemical reaction occurs. This is achieved by mapping out the energy landscape of the reaction, identifying key intermediates and transition states.

A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" in a chemical transformation. By computationally locating and characterizing the transition state structure, chemists can gain a deep understanding of the reaction mechanism. For this compound, this would involve modeling various reactions such as nucleophilic aromatic substitution at the C4-Cl or C6-I positions, intramolecular cyclization reactions, and palladium-catalyzed cross-coupling reactions.

The geometry of the transition state reveals which bonds are being broken and which are being formed. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction, which in turn governs the reaction rate.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nasa.govrsc.orgrsc.org By constructing a PES for a reaction involving this compound, chemists can visualize the entire reaction pathway, from reactants to products, including any intermediates and transition states.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions Involving this compound.

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the preferential formation of one stereoisomer over another. Computational chemistry provides powerful tools for predicting and understanding both regioselectivity and stereoselectivity. nih.govrsc.orgrsc.org

For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, computational models can be used to predict which position on the cinnoline (B1195905) ring is most likely to react. This is often achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy will be the most favorable and will lead to the major product.

In cases where new stereocenters are formed, computational methods can predict which stereoisomer will be formed in excess. This is accomplished by modeling the transition states leading to the different stereoisomers and comparing their relative energies. The stereoisomer formed via the lower energy transition state will be the major product.

Table 3: Hypothetical Calculated Activation Energies for a Cross-Coupling Reaction at Different Positions of this compound

Reaction SiteActivation Energy (kcal/mol)Predicted Major Product
C4-Cl22.5No
C6-I18.2Yes

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations of this compound. Consequently, there is no published research to detail the conformational analysis or intermolecular interactions of this specific compound through this computational method.

The absence of such studies means that data regarding the dynamic behavior, conformational flexibility, and non-covalent interaction patterns of this compound in various environments remains uncharacterized. Information that would typically be derived from molecular dynamics simulations, such as potential energy surfaces, radial distribution functions, and hydrogen bond analysis, is not available for this particular molecule.

Therefore, it is not possible to provide detailed research findings or construct data tables related to the molecular dynamics simulations of this compound as per the requested outline. Further computational research would be required to generate the data necessary to populate this section.

Emerging Research Frontiers and Future Perspectives for 4 Chloro 6 Iodocinnoline Research

Development of Sustainable and Green Chemistry Methodologies for Cinnoline (B1195905) Synthesis

The synthesis of complex heterocyclic systems, including the cinnoline core, has traditionally relied on methods that involve harsh reaction conditions, hazardous solvents, and multi-step procedures with poor atom economy. researchgate.net The principles of green chemistry aim to mitigate these issues by designing safer, more efficient, and environmentally benign chemical processes. beilstein-journals.orgmanuscriptpoint.com Future research into the synthesis of 4-Chloro-6-iodocinnoline will likely pivot towards these sustainable methodologies.

A prominent green approach is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free or "neat" reaction conditions. researchgate.netresearchgate.net For instance, a green and efficient one-pot synthesis of novel cinnoline derivatives has been successfully demonstrated using microwave irradiation, highlighting a promising avenue for the synthesis of halogenated analogs. rsc.org The use of alternative energy sources and technologies is a key aspect of making chemical processes more sustainable. beilstein-journals.org

Another key area is the development of one-pot, multi-component reactions (MCRs). MCRs are inherently efficient as they combine several steps into a single operation, reducing waste, time, and energy consumption. rsc.org Transition-metal-free intramolecular redox cyclization reactions have also been developed for the synthesis of cinnoline derivatives, offering a pathway that avoids potentially toxic and expensive metal catalysts. nih.gov

Future efforts will likely focus on adapting these methodologies for the specific synthesis of this compound, with a focus on using greener solvents, reducing the number of synthetic steps, and minimizing waste. ijpsjournal.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Cinnoline Derivatives

ParameterConventional Synthesis MethodsGreen Chemistry Methodologies
Reaction ConditionsOften require strong acids or bases, high temperatures. researchgate.netMilder conditions, use of alternative energy sources like microwaves. researchgate.netrsc.org
SolventsOften utilize hazardous organic solvents.Focus on environmentally friendly solvents or solvent-free conditions. ijpsjournal.com
EfficiencyCan involve multiple steps, leading to lower overall yields and higher waste. researchgate.netEmploys one-pot reactions and multi-component strategies to improve atom economy and yield. rsc.orgnih.gov
CatalystsMay use expensive or toxic heavy metal catalysts. researchgate.netExploration of catalyst-free reactions or reusable, non-toxic catalysts. nih.gov

Exploration of Novel Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Efficiency

Catalysis is a fundamental pillar of modern organic synthesis, and its application to cinnoline chemistry is crucial for achieving high efficiency and selectivity. The development of novel catalytic systems is a major research frontier that could significantly impact the synthesis of derivatives like this compound. While traditional methods for related heterocycles often rely on palladium, recent research has explored a broader range of transition metals and even metal-free approaches. nih.govmdpi.com

For example, copper-catalyzed annulation reactions have been successfully employed for the synthesis of quinolines, a related class of heterocycles, suggesting their potential applicability to cinnoline synthesis. mdpi.com These methods often proceed under mild conditions and can offer different reactivity and selectivity profiles compared to palladium-based systems. The exploration of diverse catalytic environments, including the use of ionic liquids, metal-organic frameworks, and nanocatalysts, is also a rapidly growing area that could yield more efficient and reusable systems for cinnoline synthesis. nih.gov

A key goal in synthesizing polysubstituted cinnolines like this compound is achieving regioselectivity—the precise control over the position of functional groups. The choice of catalyst, solvent, and temperature can profoundly influence the outcome of a reaction. researchgate.net Research into transition-metal-free intramolecular redox cyclization has demonstrated a novel pathway to cinnoline derivatives, where the reaction proceeds efficiently by simple treatment with a base like CsOH·H₂O in an ethanol/water solvent system. nih.gov Such catalyst-free systems are highly desirable from a green chemistry perspective.

Future work will likely involve a systematic investigation of various catalytic systems to optimize the synthesis of this compound, aiming for high yields, minimal byproducts, and mild, scalable reaction conditions.

Advanced Materials Science Applications of Functionalized Halogenated Cinnolines (e.g., for novel dyes or fluorescent materials)

The unique photophysical properties of heterocyclic scaffolds make them attractive candidates for applications in materials science. The cinnoline nucleus, with its extended π-electron system, is a promising chromophore. The introduction of halogen atoms, such as chlorine and iodine in this compound, can further modulate the electronic properties of the molecule through inductive and resonance effects, potentially leading to interesting optical and fluorescent behaviors.

Research has shown that even simple cinnoline derivatives can exhibit promising optical properties, including fluorescence. rsc.org The strategic functionalization of the cinnoline core is a key strategy for tuning these properties. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths, a fundamental principle in the design of novel dyes and fluorescent probes. Halogenated compounds, in particular, can participate in halogen bonding and other intermolecular interactions, which can influence their solid-state packing and, consequently, their bulk material properties.

While the direct application of this compound in materials science is yet to be explored, related halogenated heterocyclic compounds have found use as building blocks for:

Organic Light-Emitting Diodes (OLEDs): Where tuning the fluorescence quantum yield and emission color is critical.

Fluorescent Sensors: Where changes in fluorescence upon binding to an analyte (like metal ions) can be used for detection.

Functional Dyes: For applications ranging from textiles to advanced imaging technologies.

The future in this area involves the synthesis of a library of functionalized derivatives of this compound to systematically study their structure-property relationships. This would involve investigating their absorption spectra, emission spectra, and quantum yields to assess their potential as novel photofunctional materials.

Integration of Machine Learning and Artificial Intelligence in the Design, Synthesis, and Discovery of Novel Cinnoline Derivatives

The discovery and development of new molecules is a time-consuming and expensive process. springernature.com The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing this field by accelerating the design-synthesis-test cycle. scitechdaily.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, offering powerful new capabilities for cinnoline research.

In the context of this compound, AI and ML can be applied in several key areas:

Predictive Synthesis: ML models can be trained on existing reaction data to predict the outcomes of new chemical reactions, helping chemists to identify the most promising synthetic routes and optimize reaction conditions for efficiency and yield. researchgate.net For related heterocycles like quinolines, artificial neural networks have already been used to predict site selectivity in C-H functionalization reactions, a task that is crucial for creating specific derivatives. doaj.org

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. scitechdaily.com For example, an AI could be tasked with designing novel cinnoline derivatives predicted to have specific fluorescent properties or biological activities. This allows researchers to explore a much wider chemical space than would be possible through traditional methods alone.

Property Prediction: AI algorithms can predict the physicochemical, pharmacological (e.g., potential as kinase inhibitors), and material properties (e.g., absorption wavelength) of a molecule based solely on its structure. mdpi.comnih.gov This allows for the rapid virtual screening of thousands of potential cinnoline derivatives, prioritizing the most promising candidates for actual synthesis and testing.

Table 2: Applications of AI/ML in Cinnoline Derivative Research

AI/ML ApplicationObjectivePotential Impact on Cinnoline Research
Reaction Outcome PredictionPredict the products and yields of chemical reactions.Accelerate the development of efficient synthesis routes for this compound. researchgate.net
De Novo Molecular DesignGenerate novel molecular structures with specific desired properties. scitechdaily.comDiscover new cinnoline derivatives with enhanced fluorescence or biological activity.
Property Prediction (QSAR/QSPR)Predict biological activity, toxicity, or material properties from molecular structure. mdpi.comEnable high-throughput virtual screening to identify promising candidates before synthesis.
Site Selectivity PredictionIdentify the most reactive sites on a molecule for functionalization. doaj.orgGuide the selective synthesis of complex, polysubstituted cinnoline derivatives.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-iodocinnoline, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves halogenation of cinnoline derivatives. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF). Subsequent chlorination at the 4-position may employ POCl₃ under reflux. To optimize purity:

  • Use recrystallization with ethanol/water mixtures to remove unreacted starting materials.
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts.
  • Confirm purity using melting point analysis and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic proton environments, with chlorine and iodine substituents causing distinct deshielding patterns.
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (C₉H₅ClIN₂, MW 318.41) and isotopic patterns (chlorine and iodine contribute characteristic doublets).
  • FT-IR : Identify C-Cl (550–650 cm⁻¹) and C-I (500–600 cm⁻¹) stretching vibrations.
  • X-ray Crystallography : Resolve regiochemistry and confirm halogen positioning in the crystal lattice .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal contact or inhalation.
  • Store waste in halogen-compatible containers and neutralize residual reagents (e.g., aqueous NaHSO₃ for iodine) before disposal.
  • Conduct a risk assessment for potential halogenated byproducts (e.g., polychlorinated compounds) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic properties of this compound?

Methodological Answer:

  • Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for halogen bonding interactions .
  • Optimize geometry at the 6-31G(d,p) basis set for lighter atoms and LANL2DZ for iodine.
  • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in cross-coupling reactions.
  • Validate calculations against experimental UV-Vis spectra and X-ray crystallographic data .

Q. How should researchers address contradictions in observed reactivity between computational predictions and experimental results?

Methodological Answer:

  • Perform sensitivity analysis on DFT parameters (e.g., solvent models, dispersion corrections) to identify discrepancies.
  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts) to rule out environmental interference.
  • Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation, which hybrid DFT may inadequately capture .

What strategies are effective for designing research questions on this compound’s catalytic applications?

Methodological Answer:

  • Apply the FINER framework: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example:

    “How does the iodine substituent in this compound influence its efficacy as a ligand in Pd-catalyzed Suzuki-Miyaura couplings?”

  • Use literature gaps identified via systematic reviews (e.g., lack of studies on steric effects of halogens in cinnoline-based catalysts) .

Q. How can researchers manage large datasets from structure-activity relationship (SAR) studies?

Methodological Answer:

  • Organize data into relational databases (e.g., SQL) with metadata tags (synthetic conditions, yield, spectroscopic IDs).
  • Use principal component analysis (PCA) to reduce dimensionality and identify key variables influencing reactivity.
  • Follow guidelines for supplemental Include raw datasets in appendices and highlight processed trends in main text .

Data Presentation and Reproducibility

Q. What are best practices for presenting synthetic and analytical data in publications?

Methodological Answer:

  • Tables : Include reaction conditions (temperature, solvent, catalyst), yields, and purity metrics.
  • Figures : Use annotated schemes for synthetic pathways and color-coded spectra for clarity.
  • Supplemental Information : Provide crystallographic CIF files, NMR raw data (FID files), and computational input/output files. Reference these in-text using standardized numbering .

Q. How can reproducibility be ensured in studies involving this compound?

Methodological Answer:

  • Document all experimental parameters (e.g., ramp rates during reflux, stirring speeds).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene in NMR) to validate instrumentation.
  • Share synthetic protocols via open repositories (e.g., Zenodo) with DOI links .

Conflict Resolution and Peer Review

Q. How should researchers respond to peer critiques about insufficient evidence for proposed mechanisms?

Methodological Answer:

  • Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to validate mechanistic pathways.
  • Re-analyze DFT trajectories to identify transition states that reviewers may question.
  • Revise manuscripts to explicitly address limitations (e.g., assumptions in computational models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.